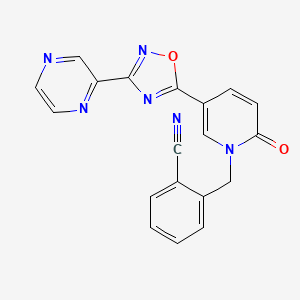

2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)benzonitrile

CAS No.: 1396686-62-6

Cat. No.: VC7143302

Molecular Formula: C19H12N6O2

Molecular Weight: 356.345

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396686-62-6 |

|---|---|

| Molecular Formula | C19H12N6O2 |

| Molecular Weight | 356.345 |

| IUPAC Name | 2-[[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]benzonitrile |

| Standard InChI | InChI=1S/C19H12N6O2/c20-9-13-3-1-2-4-14(13)11-25-12-15(5-6-17(25)26)19-23-18(24-27-19)16-10-21-7-8-22-16/h1-8,10,12H,11H2 |

| Standard InChI Key | CDIWHYKHYIHFKQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4)C#N |

Introduction

Synthesis and Manufacturing Pathways

| Step | Reaction Type | Reagents/Conditions | Target Intermediate |

|---|---|---|---|

| 1 | Oxidation | H₂O₂, FeCl₃, 80°C | 2-Pyridone derivative |

| 2 | Cyclization | NH₂OH·HCl, NaOH, EtOH | 1,2,4-Oxadiazole intermediate |

| 3 | Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Pyrazine-functionalized oxadiazole |

| 4 | Alkylation | K₂CO₃, DMF, 100°C | Final product |

Optimization of reaction conditions, such as temperature, solvent polarity, and catalyst loading, is critical to achieving high yields and purity . For instance, the cyclization step requires strict stoichiometric control to avoid side products like open-chain amidoximes.

Molecular Structure and Computational Insights

The molecular structure of 2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)benzonitrile has been analyzed using spectroscopic techniques and computational modeling. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for the pyridinone carbonyl group (δ ~165–170 ppm in ¹³C NMR), the benzonitrile carbon (δ ~115–120 ppm), and the aromatic protons of the pyrazine ring (δ ~8.5–9.0 ppm in ¹H NMR) . Infrared (IR) spectroscopy would further confirm the presence of nitrile (C≡N stretch ~2220 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) functional groups.

Density Functional Theory (DFT) calculations predict a planar geometry for the oxadiazole-pyrazine system, with partial conjugation between the π-electrons of the oxadiazole and pyrazine rings. This conjugation may enhance electronic delocalization, potentially increasing stability and influencing intermolecular interactions . The benzonitrile group, positioned ortho to the methylene bridge, introduces steric hindrance that could affect rotational freedom and packing efficiency in the solid state .

Physicochemical and Chemical Properties

The compound exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but limited solubility in water, as inferred from analogs like 2-(oxazolo[4,5-b]pyridin-2-yl)benzonitrile . Its logP value, estimated using computational tools, suggests moderate lipophilicity (~2.5–3.0), which may facilitate membrane permeability in biological systems.

Table 2: Key Physicochemical Properties

Chemical reactivity studies of similar compounds indicate that the oxadiazole ring may undergo electrophilic substitution at the 5-position, while the pyridinone carbonyl group could participate in condensation reactions with primary amines . The benzonitrile moiety is relatively inert under physiological conditions but may undergo reduction to a primary amine in the presence of strong reducing agents.

Current Research and Future Directions

Despite its promising attributes, experimental data on this specific compound remain scarce. Priorities for future research include:

-

In vitro bioactivity screening against cancer cell lines and microbial pathogens.

-

Crystallographic studies to resolve its three-dimensional structure and intermolecular interactions.

-

Structure-activity relationship (SAR) studies to optimize pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume